N-(furan-2-ylmethyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide
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Overview
Description
N-(furan-2-ylmethyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a hydroxyquinazoline moiety, and a sulfanylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the furan-2-ylmethylamine and 4-hydroxyquinazoline derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(furan-2-ylmethyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide has shown potential as a bioactive molecule. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: This compound has been investigated for its medicinal properties, including its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable asset in various manufacturing processes.
Mechanism of Action
The mechanism by which N-(furan-2-ylmethyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide exerts its effects involves its interaction with specific molecular targets. The hydroxyquinazoline moiety can bind to receptors or enzymes, modulating their activity. The furan ring and sulfanylacetamide group contribute to the compound's overall binding affinity and specificity.
Molecular Targets and Pathways:
Receptors: The compound may interact with G-protein-coupled receptors (GPCRs) or enzyme-linked receptors.
Enzymes: It can inhibit or activate certain enzymes involved in metabolic pathways.
Pathways: The compound may affect signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, or NF-κB pathway.
Comparison with Similar Compounds
N-(furan-2-ylmethyl)benzamide: This compound shares the furan-2-ylmethyl group but lacks the hydroxyquinazoline and sulfanylacetamide moieties.
2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide: This compound contains the hydroxyquinazoline and sulfanylacetamide groups but lacks the furan ring.
N-(furan-2-ylmethyl)acetamide: This compound has the furan-2-ylmethyl and acetamide groups but lacks the hydroxyquinazoline moiety.
Uniqueness: N-(furan-2-ylmethyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide is unique due to its combination of the furan ring, hydroxyquinazoline moiety, and sulfanylacetamide group. This combination provides distinct chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c19-13(16-8-10-4-3-7-21-10)9-22-15-17-12-6-2-1-5-11(12)14(20)18-15/h1-7H,8-9H2,(H,16,19)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJQWGRTKAIJOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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